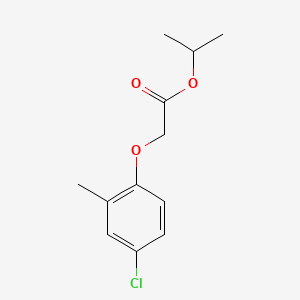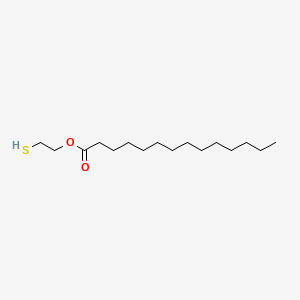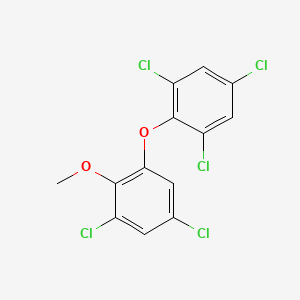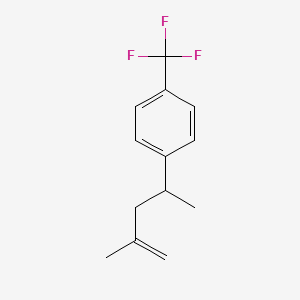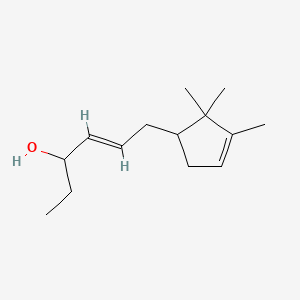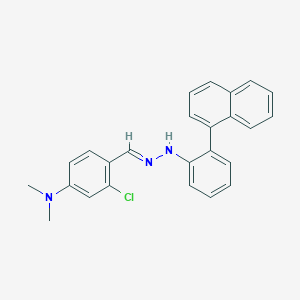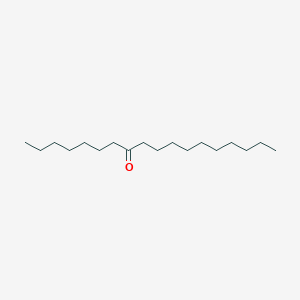![molecular formula C21H45NO4Si B13788519 N-[3-(Triethoxysilyl)propyl]dodecanamide CAS No. 51833-28-4](/img/structure/B13788519.png)
N-[3-(Triethoxysilyl)propyl]dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Triethoxysilyl)propyl]dodecanamide is an organosilicon compound that features both silane and amide functional groups. This compound is known for its ability to form strong bonds with various substrates, making it valuable in a range of applications, including surface modification and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Triethoxysilyl)propyl]dodecanamide typically involves the reaction of 3-(triethoxysilyl)propylamine with dodecanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3-(Triethoxysilyl)propylamine+Dodecanoyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Triethoxysilyl)propyl]dodecanamide can undergo various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: Silanols can further condense to form siloxane bonds, which are crucial in forming cross-linked networks.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or humid environments.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Produces silanols.
Condensation: Forms siloxane networks.
Substitution: Yields substituted amides or other derivatives.
Scientific Research Applications
N-[3-(Triethoxysilyl)propyl]dodecanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(Triethoxysilyl)propyl]dodecanamide involves the hydrolysis of the silane group to form silanols, which can then condense to form siloxane bonds. These bonds create a strong, stable network that enhances the material’s properties. The amide group can interact with various molecular targets, contributing to the compound’s versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Another organosilicon compound with similar applications in surface modification and material science.
Bis[3-(triethoxysilyl)propyl]tetrasulfide: Used as a coupling agent in rubber composites.
Uniqueness
N-[3-(Triethoxysilyl)propyl]dodecanamide is unique due to its combination of silane and amide functional groups, which provide both strong adhesion properties and the ability to participate in a variety of chemical reactions. This dual functionality makes it particularly valuable in applications requiring robust and versatile materials.
Properties
CAS No. |
51833-28-4 |
|---|---|
Molecular Formula |
C21H45NO4Si |
Molecular Weight |
403.7 g/mol |
IUPAC Name |
N-(3-triethoxysilylpropyl)dodecanamide |
InChI |
InChI=1S/C21H45NO4Si/c1-5-9-10-11-12-13-14-15-16-18-21(23)22-19-17-20-27(24-6-2,25-7-3)26-8-4/h5-20H2,1-4H3,(H,22,23) |
InChI Key |
QQPPECOPIWMCQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



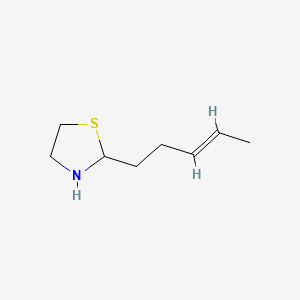
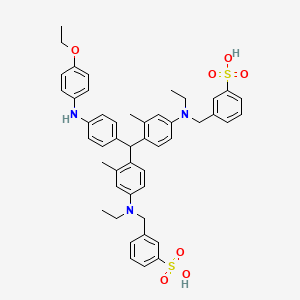
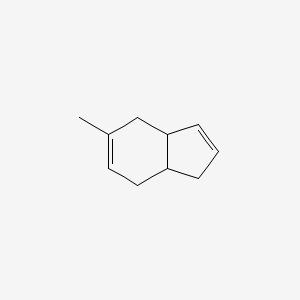
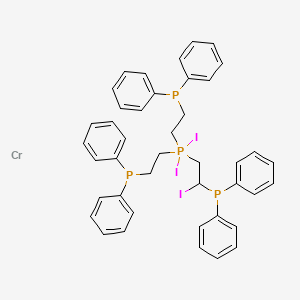
![tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate](/img/structure/B13788478.png)
